Indoline-5-sulfonamide
Overview
Description
Indoline-5-sulfonamide is a compound that has been studied for its role in inhibiting cancer-related carbonic anhydrases and its antiproliferative activity . It has a molecular formula of C8H10N2O2S .
Synthesis Analysis
Indoline-5-sulfonamide derivatives have been synthesized using various methods. A general and practical synthetic method was developed for indoline‐5‐sulfonic acids bearing a thiazole heterocycle attached to the nitrogen atom . Another method involves the use of 1H-indole -2 carboxylic acid as a starting material .Molecular Structure Analysis
The molecular structure of Indoline-5-sulfonamide consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The InChI string isInChI=1S/C8H10N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H2,9,11,12)
. Chemical Reactions Analysis
Indoline-5-sulfonamide undergoes substitution, primarily at the C-3 position . It has also been used in the synthesis of biologically active sulfonamide-based indole analogs .Physical And Chemical Properties Analysis
Indoline-5-sulfonamide has a molecular weight of 198.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 1 .Scientific Research Applications
Cancer Research and Therapeutics
Indoline-5-sulfonamide derivatives have shown significant potential in cancer research. Studies reveal their effectiveness as inhibitors of cancer-related carbonic anhydrases, CA IX and CA XII. These enzymes are often overexpressed in cancer cells, aiding in tumor progression and metastasis. Indoline-5-sulfonamides have demonstrated inhibitory activity against these enzymes, offering a promising avenue for cancer treatment. For instance, certain compounds within this class have shown the ability to suppress the growth of cancer cells, such as MCF7 breast cancer cells, and reverse chemoresistance to drugs like doxorubicin (Krymov et al., 2022; Pansare & Shelke, 2019).
Antimitotic and Antiproliferative Agents
Indoline-5-sulfonamides have been explored as antimitotic agents. They inhibit the polymerization of microtubule proteins, essential for cell division, making them effective in arresting cancer cell proliferation. Certain derivatives of this compound class have been found to disrupt the dynamic stability of microtubules in cancer cells, leading to cell cycle arrest and apoptosis (Mohan et al., 2006).
Synthesis and Structural Applications
Research has been conducted on synthesizing various indoline-5-sulfonamide derivatives, exploring their structural and activity relationships. These studies provide insight into how modifications in the molecular structure of indoline-5-sulfonamides can influence their biological activity. For example, the introduction of a thiazole heterocycle or different substitutions has been explored to enhance their efficacy as pharmacophores (Zhang et al., 2004; Yang et al., 2014).
Carbonic Anhydrase Inhibition
A significant area of research involving indoline-5-sulfonamides is their role as inhibitors of carbonic anhydrases. These enzymes play a crucial role in various physiological processes, and their inhibition can be leveraged for therapeutic purposes. Studies have shown that indoline-5-sulfonamides can effectively inhibit carbonic anhydrases, which is promising for developing new treatments for conditions where these enzymes are implicated (Güzel et al., 2009; Hanessian et al., 2003).
Neurotransmitter Receptor Targeting
Indoline-5-sulfonamides have also been explored in the context of targeting neurotransmitter receptors. Some derivatives have been designed as ligands for serotonin receptors, which can have implications in treating neurological disorders like depression and anxiety (Holenz et al., 2005).
Antibacterial Applications
The inhibitory effect of indoline-5-sulfonamides on bacterial enzymes, such as those from Mycobacterium tuberculosis, has been investigated. These studies are vital for developing new antibacterial agents, particularly against drug-resistant strains (Abrahams et al., 2017).
properties
IUPAC Name |
2,3-dihydro-1H-indole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKHIWJLLBKKKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429017 | |
Record name | indoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline-5-sulfonamide | |
CAS RN |
52206-06-1 | |
Record name | 2,3-Dihydro-1H-indole-5-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52206-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | indoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indole-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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